REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12]3=[CH:13][N:14]=[N:15][C:16](O)=[C:11]3[CH:10]=[N:9]2)=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:20].C(=O)(O)[O-].[Na+]>CCOC(C)=O>[Cl:20][C:16]1[N:15]=[N:14][CH:13]=[C:12]2[N:8]([C:5]3[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=3)[N:9]=[CH:10][C:11]=12 |f:2.3|
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Name
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1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-ol
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Quantity
|
1.3 g
|
Type
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reactant
|
Smiles
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FC1=CC=C(C=C1)N1N=CC=2C1=CN=NC2O
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
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O=P(Cl)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
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CCOC(=O)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the reaction mixture is cooled to room temperature
|
Type
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ADDITION
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Details
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added dropwise to ice cold water
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Type
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ADDITION
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Details
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followed by periodic addition of crushed ice
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Type
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CUSTOM
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Details
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The organic layer is separated
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Type
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EXTRACTION
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Details
|
the aqueous layer is extracted with EtOAc (3×50 mL)
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Type
|
WASH
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Details
|
The combined organic layers are washed with saturated aqueous sodium bicarbonate (2×30 mL) and brine (2×30 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=CN=N1)N(N=C2)C2=CC=C(C=C2)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |